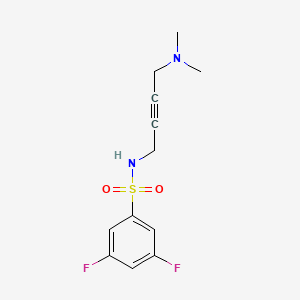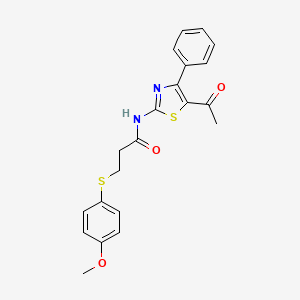
1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol is a chemical compound that features a pyrazine ring substituted with a chlorine atom at the 5-position and a trifluoroethanol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol typically involves the reaction of 5-chloropyrazine with trifluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the trifluoroethanol, followed by nucleophilic substitution at the 2-position of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrazine derivatives.
科学的研究の応用
1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoroethanol group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine atom and pyrazine ring can interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects.
類似化合物との比較
Similar Compounds
1-(5-Chloropyrazin-2-yl)ethanone: Similar structure but lacks the trifluoroethanol group.
1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine: Contains a bromine atom and hydrazine group instead of trifluoroethanol.
Uniqueness
1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoroethanol group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for hydrogen bonding. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-2-11-3(1-12-4)5(13)6(8,9)10/h1-2,5,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSEARKBLANNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2-(benzo[d]thiazol-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2973465.png)
![5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2973467.png)
![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2973470.png)
![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile](/img/structure/B2973471.png)
![[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2973472.png)
![2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide](/img/structure/B2973474.png)
![N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide](/img/structure/B2973475.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2973478.png)
![1-benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea](/img/structure/B2973479.png)
![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2973482.png)
![N-(3,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2973483.png)

![4-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2973487.png)
